molecular formula C10H15NO3 B2710467 5-Diethylaminomethyl-furan-3-carboxylic acid CAS No. 296273-59-1

5-Diethylaminomethyl-furan-3-carboxylic acid

Cat. No. B2710467
M. Wt: 197.234
InChI Key: OZEIPEKRWRKJII-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Biobased Building Blocks

Furan carboxylic acids, including derivatives like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), have emerged as promising biobased building blocks in the pharmaceutical and polymer industries. Their controlled synthesis from 5-hydroxymethylfurfural (HMF) via enzyme cascade systems exemplifies the potential for creating value-added chemicals from biomass resources, achieving yields of over 95% (Hao‐Yu Jia et al., 2019).

Sustainable Polymer Production

Furan-2,5-dicarboxylic acid (FDCA) serves as a key platform chemical for manufacturing sustainable polymers, such as polyesters, polyamides, and polyurethanes. Notable is the development of efficient catalysts, like Li2CoMn3O8, for the selective oxidation of HMF to FDCA, highlighting the scalability of these processes for industrial applications (Archana Jain et al., 2015).

Advances in Biocatalysis

Significant progress in biocatalysis has been made towards the biosynthesis of furan-based carboxylic acids, with recombinant Escherichia coli strains exhibiting high substrate tolerance and conversion efficiency. This advancement underscores the role of biotechnology in facilitating the transition to biobased chemical production with potential industrial applications (Zi-Wei Wang et al., 2020).

Enzymatic Polymerization

The enzymatic polymerization of FDCA-based furanic-aliphatic polyamides presents a sustainable alternative to traditional petrochemical-derived polymers, demonstrating the feasibility of producing high-performance materials from renewable resources. These findings open new avenues for the development of green materials with commercial potential (Yi Jiang et al., 2015).

Biocatalytic Production Enhancement

Innovations in cofactor-engineered whole-cell biocatalysts for the production of furan carboxylic acids highlight the efficiency of these systems in converting aromatic aldehydes under aerobic conditions. The engineered strains demonstrated enhanced productivity and substrate tolerance, crucial for the commercial viability of biocatalytic processes (Xue-ying Zhang et al., 2020).

Safety And Hazards

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Future Directions

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Please consult a qualified chemist or a reliable database for accurate information on “5-Diethylaminomethyl-furan-3-carboxylic acid”.


properties

IUPAC Name

5-(diethylaminomethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-11(4-2)6-9-5-8(7-14-9)10(12)13/h5,7H,3-4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEIPEKRWRKJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Diethylaminomethyl-furan-3-carboxylic acid

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